molecular formula C7H14Cl2N2OS B1426600 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride CAS No. 920480-85-9

2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride

Cat. No.: B1426600
CAS No.: 920480-85-9
M. Wt: 245.17 g/mol
InChI Key: GDHAYZLRQOXXRH-UHFFFAOYSA-N
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Description

2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride (CAS: 1189968-09-9) is a dihydrochloride salt characterized by a thiazole ring linked to an ethanolamine moiety via a methylene bridge. Its molecular formula is C₆H₁₀N₂OS·2HCl, and it has a molecular weight of 231.14 g/mol . The compound is typically supplied as a solid with a purity of ≥95% and is classified as an irritant . This compound serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. The presence of both the 5-methylthiazole ring, a privileged structure in drug discovery, and the ethanolamine side chain makes it a valuable precursor for the development of more complex molecules . Thiazole-containing compounds are known to exhibit a wide spectrum of biological activities and are found in various therapeutic agents, underscoring the research value of this core structure . One common preparation method involves a reductive amination between 1,3-thiazol-2-ylmethylamine and a 2-aminoethanol derivative, followed by salt formation with hydrochloric acid to yield the stable dihydrochloride . The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution at the thiazole ring, enabling the creation of diverse chemical libraries for screening purposes . This product is intended for research purposes only and is strictly for use in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(5-methyl-1,3-thiazol-2-yl)methylamino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS.2ClH/c1-6-4-9-7(11-6)5-8-2-3-10;;/h4,8,10H,2-3,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHAYZLRQOXXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CNCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride typically involves the reaction of 5-methyl-1,3-thiazole-2-carbaldehyde with ethanolamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then subjected to purification processes such as crystallization or distillation to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Therapeutic Applications

1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The thiazole moiety in 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride contributes to its potential as an antimicrobial agent. Studies have shown that compounds with similar structures can inhibit bacterial growth and may be effective against resistant strains of bacteria .

2. Anticancer Properties
Thiazole-containing compounds have been investigated for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Preliminary studies suggest that this compound could be further explored for its potential in cancer therapy, particularly in targeting specific cancer types .

3. Neurological Applications
There is emerging evidence that thiazole derivatives can influence neurological pathways. The compound may have implications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and modulate neurotransmitter levels . Research is ongoing to evaluate its efficacy in models of Alzheimer's disease and other cognitive disorders.

Synthesis and Formulation

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process often includes:

  • Formation of Thiazole Ring : Utilizing appropriate reagents to construct the thiazole framework.
  • Amine Alkylation : Introducing amino groups through alkylation reactions.

A notable patent outlines a method for synthesizing related thiazole compounds, emphasizing the importance of optimizing reaction conditions for yield and purity .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial Efficacy Study (2020) Evaluated various thiazole derivativesFound significant bactericidal activity against E. coli and S. aureus strains with potential for clinical application .
Cancer Cell Line Study (2021) Investigated effects on breast cancer cell linesReported that the compound induced apoptosis and inhibited proliferation in vitro .
Neuroprotective Effects (2023) Assessed potential in neurodegenerative modelsShowed promise in improving cognitive function in animal models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity, or interact with cellular receptors involved in inflammation, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula (Base + 2HCl) Molecular Weight (Base + 2HCl) Substituent Features Key Applications/Notes References
2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride 920480-85-9 C₇H₁₂N₂OS·2HCl 245.2 Ethanolamine group attached to 5-methyl-thiazol-2-yl Pharmaceutical synthesis (building block)
[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride 920458-76-0 C₆H₁₀N₂S·2HCl 215.14 Ethylamine group on thiazol-2-yl; shorter chain Intermediate in organic synthesis
[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride 921145-11-1 C₆H₁₀N₂S·2HCl 215.14 Ethylamine with extended chain; thiazol-2-yl substituent Potential drug development (structural similarity to bioactive molecules)
2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride 136604-60-9 C₆H₁₀N₂S·2HCl 215.14 Methyl group at position 4 on thiazol-5-yl (positional isomer) Research chemical; possible biological activity due to isomerism
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-4,5-diamino-1H-pyrazole dihydrochloride - C₉H₁₂N₆S·2HCl (estimated) - Pyrazole core with diamino groups and thiazolylmethyl substituent Hair dye formulations (developer compound with heterocyclic complexity)

Key Observations

Positional isomerism (e.g., methyl group at thiazole position 4 vs. 5) may alter electronic distribution and intermolecular interactions, affecting receptor binding or catalytic activity in biological systems .

Functional Group Complexity :

  • The pyrazole-diamine derivative () demonstrates how additional heterocyclic rings expand functionality, enabling applications in dye chemistry due to conjugation and redox properties .

Dihydrochloride Salts: All compared compounds are dihydrochlorides, improving stability and solubility. The molecular weight differences (~215–245 g/mol) primarily stem from substituent variations (e.g., ethanolamine vs. ethylamine) .

Biological Activity

2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride (CAS No. 1332528-60-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H13ClN2OS
  • Molecular Weight : 208.71 g/mol
  • IUPAC Name : 2-[(5-methyl-1,3-thiazol-2-yl)methylamino]ethanol; hydrochloride

The primary target of this compound is DNA gyrase , an essential enzyme for bacterial DNA replication. The compound inhibits this enzyme, leading to the disruption of DNA replication processes in bacteria, which ultimately results in the inhibition of bacterial growth and replication.

Antibacterial Effects

Research indicates that this compound effectively inhibits various strains of bacteria by targeting DNA gyrase. The inhibition of this enzyme is critical for bacterial survival, as it prevents the necessary supercoiling of DNA required for replication and transcription.

Bacterial Strain Inhibition Concentration (IC50)
Escherichia coli0.25 µg/mL
Staphylococcus aureus0.15 µg/mL
Pseudomonas aeruginosa0.30 µg/mL

Structure-Activity Relationship (SAR)

The presence of the thiazole moiety in the compound contributes significantly to its biological activity. Studies have shown that modifications to the thiazole ring and the amino ethanol side chain can enhance or diminish antibacterial efficacy. A systematic SAR study indicated that electron-donating groups on the thiazole ring improve activity against certain bacterial strains .

Study 1: Efficacy Against Multi-drug Resistant Strains

A recent study evaluated the effectiveness of this compound against multi-drug resistant (MDR) strains of E. coli. The compound demonstrated significant antibacterial activity with an IC50 value lower than that of traditional antibiotics such as ciprofloxacin, suggesting its potential as a novel therapeutic agent in treating MDR infections .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity studies were conducted to assess the safety profile of the compound. The MTT assay revealed that while the compound exhibited potent antibacterial effects, it showed low cytotoxicity against human cell lines, indicating a favorable therapeutic index .

Q & A

(Basic) What are the standard synthetic routes for 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves reacting 2-amino-5-methyl-1,3-thiazole with chloroethanol derivatives under basic conditions. A validated protocol includes:

  • Reagents: 2-amino-5-methylthiazole (10 mmol), chloroacetyl chloride (10 mmol), triethylamine (1.4 mL) in dioxane .
  • Conditions: Dropwise addition at 20–25°C, reflux for controlled reaction progression, followed by dilution with water to precipitate the product.
  • Purification: Filtration, washing with water, and recrystallization from ethanol-DMF mixtures to achieve >95% purity .
    Key Parameters: Stoichiometric balance, temperature control during exothermic steps, and solvent selection (dioxane for solubility) are critical for yields >70% .

(Basic) Which analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer:

  • Thin-Layer Chromatography (TLC): Use methanol:chloroform (1:9 or 2:8) to monitor reaction progress and confirm purity .
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR in DMSO-d6 to verify the thiazole ring (δ 6.8–7.2 ppm) and ethanolamine backbone (δ 3.4–3.8 ppm).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm for quantitative purity assessment .

(Advanced) How can computational methods be integrated to predict the reactivity and stability of this compound in different solvents?

Methodological Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model the compound’s solvation energy and tautomeric stability in polar solvents like water or DMSO .
  • Reaction Path Search: Tools like GRRM or Gaussian explore transition states for hydrolysis or degradation pathways, identifying pH-sensitive sites (e.g., the thiazole N-atom) .
  • Molecular Dynamics (MD): Simulate interactions with biological membranes to predict permeability and aggregation tendencies .

(Advanced) In cases of conflicting biological activity data across studies, what methodological approaches can resolve these discrepancies?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, IC50 variations in enzyme inhibition assays may arise from differing ATP concentrations .
  • Orthogonal Validation: Cross-check results using SPR (surface plasmon resonance) for binding affinity and fluorescent probes for real-time activity monitoring.
  • Purity Reassessment: Re-analyze batches via HPLC-MS to rule out impurities >0.5% as confounding factors .

(Advanced) What strategies are effective in scaling up the synthesis while maintaining reaction efficiency and product integrity?

Methodological Answer:

  • Process Intensification: Use continuous flow reactors to control exothermic steps (e.g., chloroacetyl chloride addition) and reduce batch variability .
  • Design of Experiments (DoE): Optimize parameters like temperature (25–40°C) and stirring rate (500–1000 rpm) using response surface methodology (RSM) .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

(Basic) What are the documented stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Degrades rapidly at pH >8 (hydrolysis of the thiazole ring) but remains stable at pH 4–6 for >72 hours in aqueous buffers .
  • Thermal Stability: Decomposition onset at 120°C (DSC data). Store at 2–8°C in anhydrous conditions to prevent HCl dissociation .
  • Light Sensitivity: Protect from UV exposure; amber vials reduce photodegradation by 90% over 30 days .

(Advanced) How does the electronic configuration of the thiazole ring influence the compound’s interaction with biological targets?

Methodological Answer:

  • Electrostatic Potential Maps: The thiazole’s electron-deficient π-system facilitates stacking interactions with aromatic residues (e.g., Tyr in kinase active sites) .
  • H-bonding Analysis: The methylamino group acts as a H-bond donor, critical for binding ATP pockets (e.g., MD simulations show ΔG = -8.2 kcal/mol with CDK2) .
  • SAR Studies: Modifying the 5-methyl group to bulkier substituents reduces steric hindrance, improving selectivity by 3-fold in kinase assays .

(Basic) What safety precautions are necessary when handling this compound, based on its physicochemical properties?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure (LD50 oral rat = 320 mg/kg) .
  • Ventilation: Use fume hoods during synthesis; vapor pressure = 0.1 mmHg at 25°C indicates low airborne risk .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid aqueous rinses to prevent HCl release .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride

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